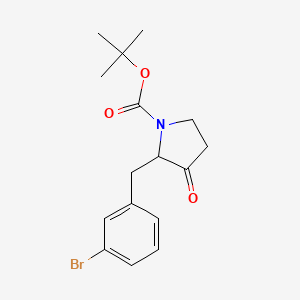

1-Boc-2-(3-bromobenzyl)-3-pyrrolidinone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H20BrNO3 |

|---|---|

Molecular Weight |

354.24 g/mol |

IUPAC Name |

tert-butyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H20BrNO3/c1-16(2,3)21-15(20)18-8-7-14(19)13(18)10-11-5-4-6-12(17)9-11/h4-6,9,13H,7-8,10H2,1-3H3 |

InChI Key |

NJIJPMUNIBCHLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C1CC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Mechanistic Investigations of Key Synthetic Steps

Elucidation of Reaction Pathways in Pyrrolidinone Formation

The formation of the pyrrolidinone ring can proceed through several mechanistic pathways, largely dependent on the chosen starting materials and reagents. A common strategy involves the cyclization of a linear precursor. One plausible pathway is an intramolecular reaction involving an enamine intermediate.

The Stork enamine reaction provides a well-established precedent for the reactivity of enamines as nucleophiles. libretexts.org In the context of pyrrolidinone synthesis, a linear precursor containing a secondary amine and a suitable carbonyl or ester group can first form an enamine. chegg.commsu.edu This enamine intermediate then undergoes an intramolecular cyclization, attacking an electrophilic center within the same molecule to form the five-membered ring.

For instance, a synthetic precursor could be designed to cyclize via an intramolecular Michael addition or a related C-C bond-forming reaction. The mechanism typically proceeds as follows:

Enamine Formation: A linear amino-ester or amino-ketone precursor reacts with an acid catalyst to form a transient enamine.

Intramolecular Cyclization: The nucleophilic β-carbon of the enamine attacks an internal electrophile (e.g., an α,β-unsaturated ester moiety), leading to the formation of the pyrrolidinone ring.

Hydrolysis: The resulting iminium ion is hydrolyzed to regenerate the ketone at the 3-position and release the amine catalyst, if one was used externally.

Alternative pathways include tandem amination/cyclization sequences catalyzed by transition metals like copper. nih.gov In such cases, an amine-tethered alkyne can undergo hydroamination to form an enamine or imine intermediate, which then readily cyclizes to the pyrrolidinone core. nih.gov

Stereochemical Determinants in Asymmetric Syntheses

Achieving high stereoselectivity is a primary challenge in the synthesis of substituted pyrrolidinones. The relative and absolute stereochemistry at the C2 and C3 positions are determined by several key factors during the bond-forming steps.

Computational and Theoretical Studies

Conformational Analysis of Pyrrolidinone Derivatives

The biological activity and chemical reactivity of pyrrolidinone derivatives are intrinsically linked to their three-dimensional structure. Conformational analysis, aided by computational methods, is essential for understanding the spatial arrangement of atoms and the relative stabilities of different conformers. The pyrrolidine (B122466) ring is not planar and typically adopts puckered conformations, most commonly described as envelope (C_s symmetry) or twist (C_2 symmetry) forms.

For N-substituted pyrrolidinones, such as 1-Boc-2-(3-bromobenzyl)-3-pyrrolidinone, the substituents significantly influence the conformational landscape. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom and the 3-bromobenzyl group at the C2 position introduce steric constraints that dictate the preferred ring pucker and the orientation of the substituents.

Computational studies, often employing Density Functional Theory (DFT), are used to explore the potential energy surface of these molecules. arabjchem.org By calculating the energies of various possible conformers, the most stable, low-energy structures can be identified. researchgate.net For instance, DFT calculations can determine the relative energies of pseudoequatorial and pseudoaxial conformations of substituents on the pyrrolidine ring. beilstein-journals.org The interplay between steric hindrance and stereoelectronic effects, such as the anomeric effect, often governs the conformational equilibrium. beilstein-journals.org In N-Boc protected systems, the amide bond's rotational barrier also contributes to the conformational complexity.

| Parameter | Computational Method | Finding | Reference |

| Conformational Search | Statistical Methods / DFT | Identification of the three lowest minimum-energy conformers for N-substituted pyrrolidines. The relative proportion is estimated via Boltzmann weighting. | researchgate.net |

| Ring Pucker Analysis | DFT (B3LYP-D3BJ/6-311++G**) | Pyrrolidine rings adopt C-4-exo and -endo envelope conformers. Fluorine substitution can enhance conformational stability. | beilstein-journals.orgresearchgate.net |

| Substituent Effects | Cryo-NMR / DFT | The N-Boc group and other substituents influence the conformational preferences, with equatorial positions often being favored to minimize steric strain. | fsu.edu |

Transition State Modeling for Reaction Pathways

Understanding the mechanism of chemical reactions is fundamental to controlling their outcomes. Transition state modeling is a computational technique used to identify the highest energy point along a reaction coordinate, known as the transition state (TS). The structure and energy of the TS provide critical information about the reaction's feasibility, rate, and mechanism.

For the synthesis of substituted pyrrolidinones, several reaction pathways can be envisaged, including cycloadditions, intramolecular C-H aminations, and cascade reactions. acs.orgnih.govnih.gov DFT calculations are a primary tool for modeling these pathways. researchgate.net By locating the transition state structures for each elementary step, a complete energy profile for the reaction can be constructed. This profile reveals the activation energies (the energy barrier from reactant to transition state), which are directly related to the reaction kinetics.

For example, in a potential [3+2] cycloaddition reaction to form the pyrrolidinone ring, computational modeling can distinguish between concerted and stepwise mechanisms by searching for the corresponding transition states and intermediates. acs.org The activation strain model can further dissect the activation energy into strain energy (the energy required to distort the reactants into their TS geometry) and interaction energy (the actual chemical interaction between the distorted reactants). acs.org Such analyses provide deep mechanistic insights and can explain experimentally observed reactivities and selectivities. researchgate.net

| Reaction Type | Computational Method | Key Finding | Reference |

| [3+2] Cycloaddition | DFT / Activation Strain Model (ASM) | Selectivity is determined by either strain or interaction energies depending on the reactants. Highly asynchronous transition states are often preferred. | acs.org |

| Intramolecular C-H Amination | DFT (B3LYP-D3) | Elucidation of a copper-catalyzed mechanism involving N-F bond cleavage and a singlet-to-triplet spin state change. | nih.gov |

| Smiles-Truce Cascade | N/A (Proposed Mechanism) | A proposed three-step, one-pot process involving nucleophilic ring-opening, a Smiles-Truce aryl transfer, and lactam formation. | nih.gov |

Prediction of Stereoselectivity in Asymmetric Reactions

The synthesis of chiral molecules like this compound often requires asymmetric reactions to control the formation of stereocenters. Computational chemistry has become an indispensable tool for predicting and explaining the stereoselectivity of these reactions.

In asymmetric synthesis, chiral catalysts or auxiliaries are used to create a diastereomeric difference in the transition states leading to the different stereoisomeric products. The product distribution is determined by the energy difference between these competing transition states (ΔΔG‡). Even small energy differences can lead to high levels of stereoselectivity.

Computational modeling can calculate the energies of all possible diastereomeric transition states. ua.es For instance, in an asymmetric Michael addition to form a substituted pyrrolidine, DFT can be used to model the transition states for the formation of all possible stereoisomers. mdpi.com By comparing the calculated free energies of these transition states, the major product can be predicted, often with high accuracy. These models can account for subtle non-covalent interactions between the substrate, reagent, and catalyst that are responsible for inducing stereoselectivity. nih.gov This predictive power allows for the rational design of catalysts and reaction conditions to achieve a desired stereochemical outcome. ua.es

| Reaction | Computational Focus | Method | Outcome | Reference |

| Asymmetric [3+2] Cycloaddition | Diastereomeric Transition States | DFT | The N-tert-butanesulfinyl group's stereochemistry dictates the absolute configuration of the resulting pyrrolidine ring by favoring one transition state over others. | ua.es |

| Organocatalytic Michael Addition | Transition State Modeling | DFT | A proposed transition state model organized by a network of hydrogen bonds explains the observed enantioselectivity. | mdpi.com |

| Cu-Catalyzed Cyclizative Aminoboration | Noncovalent Interactions | DFT | Calculations revealed the importance of noncovalent interactions between the substrate and the chiral copper catalyst in controlling enantioselectivity. | nih.gov |

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations provide a detailed picture of the electron distribution within a molecule, allowing for the prediction of its chemical behavior.

For this compound, electronic structure analysis can identify reactive sites. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative. arabjchem.org The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The distribution of these orbitals shows which atoms are most likely to be involved in these interactions.

Furthermore, calculated molecular electrostatic potential (MEP) maps can visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl group (C=O) is an expected electrophilic site, while the nitrogen and oxygen atoms possess lone pairs, making them potential nucleophilic centers. The bromine atom on the benzyl (B1604629) ring can also influence reactivity, potentially participating in metal-catalyzed cross-coupling reactions. These computational analyses provide a theoretical framework for understanding and predicting the molecule's reactivity towards various reagents. arabjchem.org

| Property | Computational Method | Information Gained | Reference |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT (B3LYP/6-31G*) | The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. | arabjchem.org |

| Molecular Electrostatic Potential (MEP) | DFT | Visualizes electron density and charge distribution, identifying potential sites for electrophilic and nucleophilic attack. | arabjchem.org |

| Natural Bond Orbital (NBO) Analysis | DFT | Investigates charge transfer and intramolecular interactions, such as hyperconjugation and hydrogen bonding. | nih.gov |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Boc-2-(3-bromobenzyl)-3-pyrrolidinone, both ¹H and ¹³C NMR spectroscopy are critical for confirming its structural integrity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The tert-butoxycarbonyl (Boc) protecting group would show a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically in the upfield region around 1.4-1.5 ppm. The protons of the pyrrolidinone ring and the benzyl (B1604629) group would appear as a series of multiplets in the region of approximately 2.0 to 4.5 ppm. The benzylic protons (adjacent to the aromatic ring) would likely appear as a multiplet. The protons on the pyrrolidinone ring would show complex splitting patterns due to diastereotopicity and coupling with adjacent protons. The aromatic protons of the 3-bromobenzyl group would be observed in the downfield region, typically between 7.0 and 7.5 ppm, with splitting patterns indicative of the substitution on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the pyrrolidinone ring is expected to appear significantly downfield, typically in the range of 200-210 ppm. The carbonyl carbon of the Boc group would be found around 150-160 ppm, and the quaternary carbon of the tert-butyl group would be observed around 80 ppm, with the methyl carbons of the Boc group appearing further upfield. The carbons of the pyrrolidinone ring and the benzylic carbon would resonate in the aliphatic region of the spectrum. The aromatic carbons of the 3-bromobenzyl group would show signals in the aromatic region (approximately 120-140 ppm), with the carbon attached to the bromine atom being influenced by the halogen's electronic effects.

Expected ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.4-7.1 | m | 4H | Ar-H |

| ~4.2-3.8 | m | 1H | N-CH |

| ~3.6-3.2 | m | 2H | N-CH₂ |

| ~3.1-2.8 | m | 2H | Ar-CH₂ |

| ~2.6-2.2 | m | 2H | CO-CH₂ |

Expected ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~208 | C=O (pyrrolidinone) |

| ~154 | C=O (Boc) |

| ~140-120 | Ar-C |

| ~80 | C(CH₃)₃ |

| ~60-40 | Pyrrolidine-C |

| ~35 | Ar-CH₂ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₁₆H₂₀BrNO₃), the molecular weight is 369.24 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass of the molecular ion would be determined, confirming the elemental composition. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of roughly equal intensity separated by two mass units.

Common fragmentation patterns for this molecule under electron ionization (EI) would likely involve the loss of the Boc group (100 amu) or components of it, such as isobutylene (B52900) (56 amu) or the entire tert-butoxycarbonyl group. Cleavage at the benzylic position is also a probable fragmentation pathway.

Expected Mass Spectrometry Data:

| m/z | Assignment |

|---|---|

| 370/372 | [M+H]⁺ |

| 314/316 | [M - C₄H₈ + H]⁺ |

| 270/272 | [M - Boc + H]⁺ |

| 170/172 | [Br-C₇H₆]⁺ |

| 100 | [Boc]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

A strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone in the five-membered pyrrolidinone ring is expected around 1740-1760 cm⁻¹. Another strong carbonyl stretching band for the urethane (B1682113) group (Boc) would be observed in the region of 1680-1700 cm⁻¹. The C-N stretching of the amide and the C-O stretching of the ester part of the Boc group would also be present. The aromatic C-H stretching vibrations of the bromobenzyl group would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pyrrolidinone ring and the Boc group would be observed just below 3000 cm⁻¹. The presence of the C-Br bond would result in a weak absorption in the fingerprint region, typically below 800 cm⁻¹.

Expected Infrared Spectroscopy Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2975 | Medium | C-H stretch (aliphatic) |

| ~1750 | Strong | C=O stretch (ketone) |

| ~1690 | Strong | C=O stretch (urethane) |

| ~1400-1200 | Medium | C-N stretch |

| ~1160 | Strong | C-O stretch |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide an unambiguous determination of its solid-state conformation. This would include the puckering of the pyrrolidinone ring, the orientation of the Boc and 3-bromobenzyl substituents, and the precise arrangement of atoms in the crystal lattice. For the chiral center at the C2 position of the pyrrolidinone ring, X-ray crystallography can determine the absolute configuration (R or S) if a chiral crystallization method is used or if the compound is resolved into its enantiomers. The heavy bromine atom in the structure would facilitate the solution of the phase problem in X-ray crystallography.

As no public crystal structure data is available for this specific compound, a detailed table of crystallographic data cannot be provided. However, the technique remains the gold standard for absolute structure determination in the solid state.

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Total Synthesis of Complex Molecules

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules like natural products and pharmaceuticals. researchgate.net Pyrrolidine (B122466) derivatives, due to their stereogenic centers, are frequently employed as such building blocks. researchgate.netmdpi.com The structure of 1-Boc-2-(3-bromobenzyl)-3-pyrrolidinone is designed to be an effective chiral synthon. The substituents at the 2 and 3 positions of the pyrrolidinone ring can create two adjacent stereocenters, and their relative and absolute configurations are crucial for controlling the stereochemical outcome of a total synthesis.

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a standard feature in multi-step synthesis. It prevents unwanted side reactions of the nitrogen lone pair and can be removed under specific, mild acidic conditions when the nitrogen's reactivity is required for a subsequent step. This controlled reactivity is essential in the lengthy and complex sequences typical of total synthesis.

Furthermore, the 3-bromobenzyl group provides a key site for strategic bond formation. The bromine atom on the aromatic ring is a versatile functional handle that can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions). This allows for the attachment of complex fragments to the pyrrolidinone core, enabling the assembly of intricate molecular frameworks found in natural products and pharmaceutically active molecules. For instance, similar piperidone-based chiral building blocks have been instrumental in the synthesis of various 3-piperidinol alkaloids, demonstrating the power of such heterocyclic synthons in constructing complex bioactive molecules. elsevierpure.com

Utility as an Intermediate in the Synthesis of Scaffolds for Chemical Biology Research

In chemical biology, small molecules are used as tools to probe and understand complex biological systems. The development of novel molecular scaffolds is critical for creating these chemical probes. The pyrrolidinone ring is considered a "privileged scaffold" because its three-dimensional structure is well-suited for interacting with the binding sites of proteins. acs.org this compound is an ideal intermediate for generating such scaffolds.

The true utility of this intermediate in chemical biology lies in the strategic placement of its functional groups. The pyrrolidinone core provides a rigid, defined three-dimensional shape, while the 3-bromobenzyl group acts as a modifiable appendage. acs.org Researchers can leverage the bromine atom to attach various functionalities, such as:

Affinity labels or photo-cross-linkers: To covalently link the molecule to its biological target for identification.

Fluorescent dyes or reporter tags: To visualize the molecule's localization within a cell or organism.

Linkers for proteomics or activity-based protein profiling (ABPP): To connect the scaffold to a reporter group (like biotin or an alkyne) for target pulldown and identification.

The synthesis of these specialized chemical biology tools often involves late-stage functionalization, where the key probing element is added near the end of the synthetic sequence. The reactivity of the aryl bromide in this compound is perfectly suited for this strategy, allowing for the efficient creation of customized molecular probes from a common advanced intermediate.

Development of Diverse Compound Libraries from a Common Pyrrolidinone Precursor

The generation of compound libraries is a cornerstone of modern drug discovery and chemical biology, enabling the high-throughput screening of thousands of related molecules to identify compounds with desired biological activity. nih.gov this compound is an excellent starting point, or precursor, for combinatorial chemistry and the development of focused compound libraries. Its structure contains multiple points of diversification that can be independently modified to generate a large number of unique analogues from a single core structure.

The key diversification points are:

The Nitrogen Atom: After removal of the Boc protecting group, the secondary amine can be acylated, alkylated, or arylated with a wide variety of reagents to explore the chemical space around this position.

The Ketone at C-3: The carbonyl group can be subjected to various reactions, such as reduction to an alcohol, reductive amination to introduce a new amine substituent, or conversion to an olefin via a Wittig reaction. This allows for significant changes in the scaffold's polarity and hydrogen-bonding capabilities.

The Bromobenzyl Group: This is arguably the most powerful site for diversification. Using modern cross-coupling methodologies, the bromine atom can be replaced with an extensive array of chemical groups. By reacting the precursor with a library of boronic acids (in a Suzuki coupling), for example, hundreds of different aryl or heteroaryl groups can be installed at this position.

This strategy allows for the systematic exploration of the structure-activity relationship (SAR) for a particular biological target. nih.gov For example, a library could be designed to optimize the properties of a "hit" compound by keeping the pyrrolidinone core constant while systematically varying the substituent on the benzyl (B1604629) ring.

The table below illustrates a hypothetical example of how a diverse library could be generated from this compound via a Suzuki cross-coupling reaction.

| Common Precursor | Reactant (Boronic Acid/Ester) | Resulting Structure Motif | Potential Property Modification |

|---|---|---|---|

| This compound | Phenylboronic acid | Introduction of a biphenyl group | Increased hydrophobicity, potential for pi-stacking interactions |

| Pyridine-3-boronic acid | Introduction of a pyridyl group | Increased polarity, addition of a hydrogen bond acceptor | |

| 4-(Trifluoromethyl)phenylboronic acid | Introduction of a CF3-phenyl group | Modulation of electronic properties, increased metabolic stability | |

| Methylboronic acid | Introduction of a methyl group (via Suzuki coupling) | Increased lipophilicity, filling a small hydrophobic pocket |

This systematic approach enables chemists to rapidly generate novel and structurally diverse molecules, accelerating the discovery of new therapeutic agents and chemical probes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.